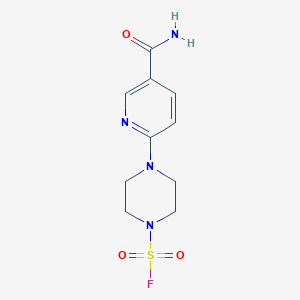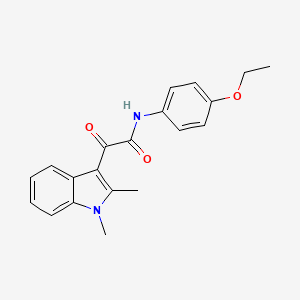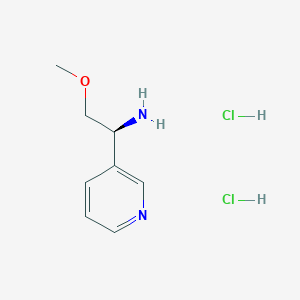![molecular formula C15H24N4 B2828297 4-[4-(Propan-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline CAS No. 2097866-70-9](/img/structure/B2828297.png)
4-[4-(Propan-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(Propan-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline is a useful research compound. Its molecular formula is C15H24N4 and its molecular weight is 260.385. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Metabolism and Bioactivation Studies
Research on compounds structurally related to "4-[4-(Propan-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline" has significantly contributed to understanding the metabolism and bioactivation of therapeutic agents. For instance, studies on prazosin, a compound with a piperazine ring similar to the one in the query, have revealed its in vitro biotransformation pathways in liver microsomes and hepatocytes across different species, including humans. These pathways include demethylation, amide hydrolysis, and O-glucuronidation, along with the characterization of new metabolites formed via oxidation of the piperazine ring and oxidative cleavage of other structural components (Erve et al., 2007). Such studies are crucial for drug development, offering insights into drug metabolism and the potential for bioactivation to reactive intermediates.
Antiviral and Antimicrobial Research
Compounds featuring the piperazine moiety have been evaluated for their antiviral and antimicrobial activities. A notable example includes the design, synthesis, and evaluation of novel derivatives as inhibitors against HIV-1 RT and various bacterial and fungal pathogens. These studies highlight the potential of piperazine derivatives in contributing to the development of new therapeutic agents against infectious diseases (Chander et al., 2016).
Anticancer Research
The exploration of piperazine derivatives in cancer research has led to the synthesis of compounds with significant antiproliferative activity against various cancer cell lines. By modifying the structure of these compounds, researchers aim to enhance their efficacy and selectivity towards cancer cells, offering new avenues for anticancer drug development. For example, novel 4-substituted-piperazine-1-carbodithioate derivatives of 2,4-diaminoquinazoline have shown broad-spectrum antiproliferative activity, indicating their potential as therapeutic agents in cancer treatment (Cao et al., 2013).
Mécanisme D'action
Target of Action
Similar compounds with piperazin-1-yl groups have been found to targetPoly (ADP-Ribose) Polymerase in human breast cancer cells and DNA gyrase in bacterial cells .
Mode of Action
For instance, certain piperazin-1-yl compounds have been found to inhibit the catalytic activity of their targets, leading to enhanced cleavage and phosphorylation . Another study found that piperazin-1-yl compounds could bind to DNA gyrase in a new mode, allowing for a more potent antibacterial effect .
Biochemical Pathways
Similar compounds have been found to affect pathways related to cell viability and apoptosis
Pharmacokinetics
It is noted that the physicochemical properties of similar compounds have been modified to improve their pharmacokinetic profile . This includes changes to size, charge, and lipophilicity, which can impact bioavailability.
Result of Action
Similar compounds have been found to produce loss of cell viability and induce apoptosis
Action Environment
It is known that factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .
Propriétés
IUPAC Name |
4-(4-propan-2-ylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4/c1-12(2)18-7-9-19(10-8-18)15-13-5-3-4-6-14(13)16-11-17-15/h11-12H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDUFSXVEJWAOJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C2=NC=NC3=C2CCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-propylurea](/img/structure/B2828216.png)
![2-(2-(4-(2-(2,4-dichlorophenoxy)propanoyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2828217.png)
![1-[2-(Trifluoromethyl)phenyl]urea](/img/structure/B2828218.png)
![1-(4-Methylpiperidin-1-yl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone](/img/structure/B2828221.png)
![7-(4-(Diethylamino)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2828223.png)
![3-(2-chlorobenzyl)-9-(2,4-dimethoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2828224.png)
![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 3,4-difluorobenzoate](/img/structure/B2828225.png)


![4-ethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2828231.png)
![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2828233.png)



